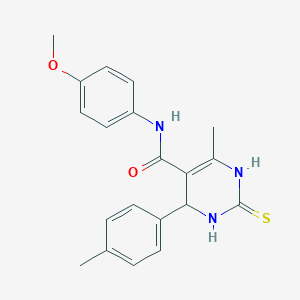![molecular formula C20H23N7 B243147 N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins play a critical role in the regulation of apoptosis and are often overexpressed in cancer cells, making them an attractive target for cancer therapy. ABT-199 is a promising drug candidate for the treatment of hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Wirkmechanismus
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine selectively binds to the hydrophobic groove of BCL-2 proteins, thereby disrupting their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The binding of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine to BCL-2 is highly specific and does not affect other members of the BCL-2 family, such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to synergize with other anti-cancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is a potent and selective inhibitor of BCL-2 proteins, making it an attractive tool for studying the role of BCL-2 in cancer biology. However, the high specificity of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine also limits its utility in studying other members of the BCL-2 family, such as BCL-xL and MCL-1. Additionally, the cost and availability of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine may be a limiting factor for some researchers.
Zukünftige Richtungen
1. Combination therapy: N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been shown to synergize with other anti-cancer agents, such as rituximab and idelalisib. Further studies are needed to identify additional agents that can be combined with N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine to improve its efficacy.
2. Resistance mechanisms: While N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has shown promising results in clinical trials, some patients develop resistance to the drug over time. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome them.
3. Biomarker identification: N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is effective in patients with CLL and AML who overexpress BCL-2. Further studies are needed to identify biomarkers that can predict response to N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine and to develop personalized treatment strategies.
4. New indications: N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is currently being evaluated in clinical trials for the treatment of other types of cancer, such as multiple myeloma and non-Hodgkin lymphoma. Further studies are needed to determine the efficacy of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine in these indications.
In conclusion, N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is a promising drug candidate for the treatment of hematological malignancies that overexpress BCL-2. Its selective targeting of BCL-2 proteins makes it an attractive tool for studying the role of BCL-2 in cancer biology. Further research is needed to optimize the use of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine in clinical practice and to explore its potential in other types of cancer.
Synthesemethoden
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is synthesized through a multi-step process that involves the coupling of a triazine core with a benzylamine moiety, followed by the introduction of an aniline group and a piperazine ring. The synthesis of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been described in several publications, including a patent application by AbbVie Inc.
Wissenschaftliche Forschungsanwendungen
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. In vitro studies have shown that N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has also been shown to synergize with other anti-cancer agents, such as rituximab and idelalisib.
Clinical trials have demonstrated the efficacy of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine in patients with CLL and AML. In a phase I study of patients with relapsed or refractory CLL, N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine induced an overall response rate of 79%, with a complete response rate of 20%. In a phase II study of patients with relapsed or refractory AML, N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine induced an overall response rate of 19%, with a complete response rate of 7%.
Eigenschaften
Molekularformel |
C20H23N7 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
4-N-benzyl-2-N-phenyl-6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H23N7/c1-3-7-16(8-4-1)15-22-18-24-19(23-17-9-5-2-6-10-17)26-20(25-18)27-13-11-21-12-14-27/h1-10,21H,11-15H2,(H2,22,23,24,25,26) |
InChI-Schlüssel |
YLYIHYOTBYLWSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NCC3=CC=CC=C3)NC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NC3=CC=CC=C3)NCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)


![dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B243081.png)




![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)

![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)